2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one is a compound of interest in the field of organic chemistry, particularly due to its potential applications in medicinal chemistry and material science. This compound features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the furan moiety adds to its chemical versatility and potential reactivity.
This compound is classified as a pyridazinone derivative, specifically featuring a bromoethyl group and a furan ring. Pyridazinones are a subclass of heterocyclic compounds characterized by their nitrogen-containing ring structure, which contributes to their biological activity.
The synthesis of 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps:
The synthesis may utilize solvents such as dimethylformamide or tetrahydrofuran, with bases like potassium phosphate facilitating reactions at room temperature . The reaction conditions must be optimized to yield high purity and yield of the desired compound.
The molecular structure of 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one can be represented as follows:
X-ray crystallography studies may provide detailed insights into the three-dimensional arrangement of atoms within the molecule, influencing its reactivity and interactions with biological targets .
The compound can participate in various chemical reactions, including:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure selectivity towards the desired products.
The mechanism of action for compounds like 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one often involves:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications influence biological activity, guiding further development of this compound for therapeutic applications.
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide additional insights into thermal stability and phase transitions.
The compound has potential applications in:
The efficient construction of the 2,3-dihydropyridazin-3-one core bearing critical furan and bromoethyl substituents relies on meticulously designed multi-step sequences. A predominant approach involves the initial synthesis of (E)-ethyl 3-(furan-2-yl)acrylate via a Horner-Wadsworth-Emmons reaction between furan-2-carbaldehyde and triethyl phosphonoacetate, yielding the α,β-unsaturated ester as a key intermediate (77% yield, E/Z ratio 88:12) [5]. Spectroscopic characterization confirms the E-configuration (¹H NMR: δ 7.38, d, J=15.8 Hz; δ 6.27, d, J=15.8 Hz). Subsequent hydrazinolysis of this ester provides the corresponding (E)-3-(furan-2-yl)acrylohydrazide, which serves as the foundational building block for pyridazinone ring formation [5].
Cyclization to install the dihydropyridazinone nucleus is typically achieved under acidic conditions (e.g., polyphosphoric acid, PPA) or via activation with carbonyl diimidazole (CDI), facilitating nucleophilic attack of the hydrazide nitrogen onto an activated carbonyl. Bromoethyl incorporation is strategically performed post-cyclization to avoid side reactions involving the nucleophilic hydrazide or the acidic α-hydrogens adjacent to the carbonyl in the final heterocycle. Direct N-alkylation of the pyridazinone nitrogen using 1,2-dibromoethane under controlled basic conditions (K₂CO₃, acetonitrile) provides the target 2-(2-bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one, albeit requiring careful optimization to minimize di-alkylation and hydrolysis of the sensitive bromoethyl group [1] [5].
Table 1: Multi-Step Synthesis Optimization for 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
Step | Reagent/Conditions | Key Intermediate | Yield Range (%) | Critical Challenge |
---|---|---|---|---|
Acrylate Formation | PPh₃, NaHCO₃ (sat.), Ethyl 2-chloroacetate | (E)-Ethyl 3-(furan-2-yl)acrylate | 77 | E/Z isomer separation |
Hydrazide Formation | NH₂NH₂·H₂O, Ethanol, Reflux | (E)-3-(Furan-2-yl)acrylohydrazide | 65-85 | Solubility management |
Pyridazinone Cyclization | PPA, 100°C or CDI, DCM, RT | 6-(Furan-2-yl)-2,3-dihydropyridazin-3-one | 50-70 | Regioselectivity control |
N-Alkylation | 1,2-Dibromoethane, K₂CO₃, CH₃CN, Δ | 2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one | 30-55 | Di-alkylation; Bromoethyl group hydrolysis |
Palladium-catalyzed cross-coupling offers a powerful alternative for introducing the furan heterocycle, particularly advantageous when late-stage functionalization of a pre-formed bromoethyl-dihydropyridazinone is desired. Suzuki-Miyaura coupling is the most extensively employed strategy. This approach necessitates the preparation of a halogenated dihydropyridazinone scaffold, typically 6-bromo-2-(2-bromoethyl)-2,3-dihydropyridazin-3-one, acting as a bis-electrophilic coupling partner [8].
Coupling with 2-furanboronic acid or its stabilized esters (e.g., pinacol ester) is catalyzed by Pd(PPh₃)₄ or Pd(dppf)Cl₂. Rigorous optimization identifies key parameters:
This method achieves furan coupling yields of 65-80%, significantly higher than routes requiring post-cyclization alkylation. Crucially, the bromoethyl group generally remains intact under these carefully controlled coupling conditions, although trace hydrolysis to the hydroxyethyl analogue can occur if aqueous workup is prolonged [8].
Table 2: Palladium-Catalyzed Suzuki Coupling Optimization for Furan Installation
Catalyst System | Ligand | Base | Solvent Ratio (Dioxane:H₂O) | Temp (°C) | Yield (%) | Bromoethyl Integrity (%) |
---|---|---|---|---|---|---|
Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ (2M) | 4:1 | 80 | 68 | >95 |
Pd(PPh₃)₄ (5 mol%) | None | K₃PO₄ (3M) | 4:1 | 100 | 72 | 90 |
Pd(OAc)₂ (2 mol%) | XPhos (6 mol%) | Cs₂CO₃ (2M) | 10:1 | 90 | 80 | >98 |
Pd(dppf)Cl₂·DCM (2 mol%) | None | Na₂CO₃ (2M) | 8:2 | 85 | 78 | >95 |
Radical chemistry provides a complementary pathway for introducing the synthetically versatile 2-bromoethyl side chain, circumventing limitations associated with SN₂ alkylation chemistry. The most effective strategy employs atom transfer radical addition (ATRA) or halogen atom transfer (HAT) processes. This approach utilizes allyl-substituted dihydropyridazinone precursors (e.g., 6-(furan-2-yl)-2-allyl-2,3-dihydropyridazin-3-one) reacting with bromoform (CHBr₃) or carbon tetrabromide (CBr₄) as the bromoethyl source [4].
Initiation is achieved using radical initiators:
The mechanism involves radical addition to the terminal alkene of the allyl group, forming a carbon-centered radical intermediate. Subsequent halogen atom abstraction from CHBr₃ or CBr₄ delivers the 2-(2-bromoethyl) product and regenerates the bromine radical chain carrier. Key advantages include:
Typical yields range from 50-65%, with solvent choice (often acetonitrile or ethylene glycol) significantly impacting conversion. Ascorbate systems minimize formation of dibrominated byproducts (<5%) compared to thermal initiation (~10-15%) [4].
The presence of multiple reactive sites—the nucleophilic hydrazide (NH₂, CONHNH₂), the acidic α-hydrogens adjacent to the carbonyl, the electrophilic bromoethyl terminus, and the potentially labile furan ring—necessitates strategic protecting group (PG) deployment. Optimal PG selection is stage-dependent:
Keto Group Protection (If Applicable): In synthetic routes involving ketone precursors susceptible to aldol condensation or reduction, ketalization (e.g., ethylene glycol, p-TsOH, toluene reflux) is employed. Acidic deprotection (aqueous HCl, acetone) regenerates the ketone post-critical steps [2] [4].
Furan Ring Protection: While often stable, furan can undergo electrophilic substitution or Diels-Alder reactions under harsh conditions. Protection as a boronate ester via directed ortho-metalation (DoM) or Pd-catalyzed borylation allows temporary conversion to a stable, coupling-compatible handle, later regenerated during Suzuki coupling or upon mild oxidative workup. Alternatively, reversible N-sulfonyl protection of pyrrole-type nitrogen (if present in analogues) can be considered, though less common for furan itself [7].
Crucially, protecting groups for the bromoethyl function itself are impractical. Strategies focus instead on introducing this group late in the synthesis (e.g., post-furan installation and pyridazinone cyclization) or employing radical methods that tolerate unprotected functionalities elsewhere in the molecule. Tetraalkylammonium salts (e.g., tetraethylammonium bicarbonate) are frequently used as phase-transfer catalysts or mild bases during alkylation steps involving bromoalkyl halides, minimizing hydrolysis [4].
Table 3: Protecting Group Strategies for Key Intermediates
Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
Hydrazide (NHNH₂) | SEM | SEM-Cl, iPr₂NEt, DCM, RT | TBAF, THF, RT | Stable to cyclization acids/bases; avoids N-alkylation |
Hydrazide (NHNH₂) | Acetyl | Ac₂O, Pyridine, RT | K₂CO₃, MeOH/H₂O, RT | Easier removal; less steric bulk |
Ketone (Pre-Cyclization) | Ethylene Ketal | HO(CH₂)₂OH, p-TsOH, Toluene, Δ | aq. HCl, Acetone, RT | Prevents aldol/enolization |
Furan Ring | Pinacol Boronate | i) nBuLi/THF/-78°C ii) B(OMe)₃ iii) Pinacol | H₂O₂, NaHCO₃ (if needed post-coupling) | Enables Suzuki coupling; reversible |
N-Pyridazinone (Temporary) | Boc | (Boc)₂O, DMAP, CH₃CN, RT | TFA/DCM (1:1), RT | Protects N during bromoalkyl functionalization |
The cyclization step forging the dihydropyridazinone ring from (E)-3-(furan-2-yl)acrylohydrazide derivatives is mechanistically intricate. Two primary pathways dominate, dictated by the activation method:
Conformational analysis via NMR (¹H, NOESY, VT-NMR) in solvents like DMSO-d₆ reveals that intermediates like acrylohydrazides exist as mixtures of synperiplanar (sp E) and antiperiplanar (ap E) conformers around the C(O)-N bond. The ratio (sp E : ap E) significantly impacts cyclization kinetics and regiochemistry. Electron-donating groups on the hydrazide nitrogen favor the sp E conformer, aligning the nucleophile for efficient ring closure. Solvent polarity also influences this equilibrium; polar aprotic solvents (DMSO) favor sp E, facilitating faster intramolecular cyclization compared to less polar solvents (CDCl₃) where ap E dominates [5]. The ring closure itself proceeds via a 5-exo-trig pathway, forming the stable 6-membered dihydropyridazinone. The activation energy barrier for this step, calculated via DFT methods, ranges between 20-25 kcal/mol, consistent with observed reaction temperatures [5] [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8